![molecular formula C9H9Cl2N5O2S B2487600 1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-38-2](/img/structure/B2487600.png)
1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine, also known as DPT, is a synthetic compound with a wide range of applications in scientific research. DPT has been used in many different areas of research, from drug development to biochemistry and physiology. DPT has a unique chemical structure, which allows it to interact with a variety of biological molecules and systems.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Sulfamoyl azides, including compounds similar to 1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine, can be generated from secondary amines and used to form 1-sulfamoyl-1,2,3-triazoles. These triazoles act as shelf-stable progenitors of rhodium azavinyl carbenes, which are reactive intermediates with applications in various chemical reactions (Culhane & Fokin, 2011).
Antiviral Activity
A related area of research involves the synthesis of sulfonamide derivatives, like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, from 4-chlorobenzoic acid. These compounds have demonstrated anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).
Desulfonylation Processes
The desulfonylation of N-sulfonylamides and -amines has been explored using visible light and hydroxynaphthylbenzimidazoline. This method transforms various N-sulfonylamide and -amine substrates into desulfonylated products, a process relevant for modifying sulfonyl-containing compounds (Hasegawa et al., 2018).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-N,N-dimethyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N5O2S/c1-15(2)9-12-13-14-16(9)19(17,18)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDDOXBMSSDNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)


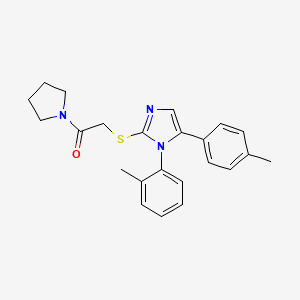
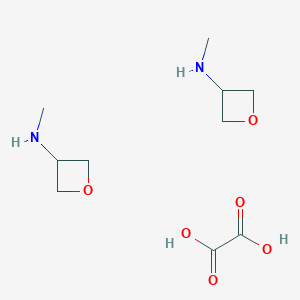

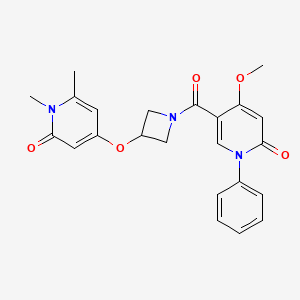
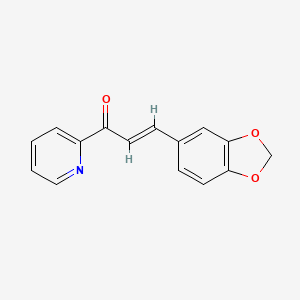
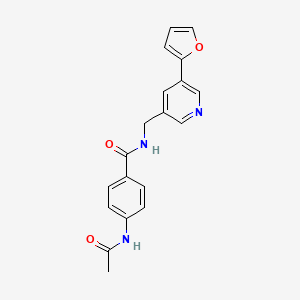
![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)
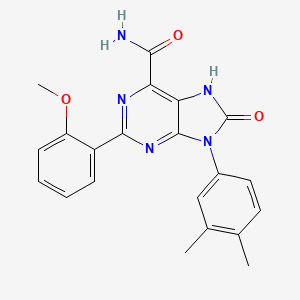
![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)
